(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride

Chiral purity Enantioselective synthesis Stereochemical identity

The compound (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride (CAS 2378490-00-5, molecular weight 175.7 g/mol) is a single-enantiomer, bicyclo[3.1.0]hexane-based aliphatic amine hydrochloride salt. This scaffold provides a conformationally constrained, chiral building block for medicinal chemistry and organic synthesis, structurally related to broader bicyclo[3.1.0]hexylamine analogs explored for applications ranging from neuropsychiatric drug discovery to agrochemical intermediates.

Molecular Formula C9H18ClN
Molecular Weight 175.7
CAS No. 2378490-00-5
Cat. No. B2607501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride
CAS2378490-00-5
Molecular FormulaC9H18ClN
Molecular Weight175.7
Structural Identifiers
SMILESCC(C)C12CCC(C1C2)N.Cl
InChIInChI=1S/C9H17N.ClH/c1-6(2)9-4-3-8(10)7(9)5-9;/h6-8H,3-5,10H2,1-2H3;1H/t7-,8-,9-;/m0./s1
InChIKeyMPVNPOJKXCMCEM-YWUTZLAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine Hydrochloride (CAS 2378490-00-5): Stereochemical Identity and Scaffold Class


The compound (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride (CAS 2378490-00-5, molecular weight 175.7 g/mol) is a single-enantiomer, bicyclo[3.1.0]hexane-based aliphatic amine hydrochloride salt . This scaffold provides a conformationally constrained, chiral building block for medicinal chemistry and organic synthesis, structurally related to broader bicyclo[3.1.0]hexylamine analogs explored for applications ranging from neuropsychiatric drug discovery to agrochemical intermediates [1].

Stereochemistry Single (1R,2S,5S) enantiomer; discrete chiral identity distinct from racemate
Scaffold Conformationally constrained bicyclo[3.1.0]hexane core with 5-isopropyl decoration
Use Chiral building block for medchem libraries and CNS-targeted synthesis

Why Generic Substitution Fails for This Specific Enantiomer: (1R,2S,5S) vs. Racemic and Des-Isopropyl Analogs


In-class compounds cannot be simply interchanged due to the critical impact of stereochemistry and the 5-isopropyl group on both pharmacological target engagement and downstream synthetic utility. Racemic mixtures (e.g., rac-(1R,2S,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine HCl, CAS 2378489-99-5 ) or des-isopropyl analogs (e.g., unsubstituted bicyclo[3.1.0]hexan-2-amine HCl, CAS 1803596-82-8 ) lack the precise spatial orientation of the (1R,2S,5S) amine center and the hydrophobic isopropyl substituent that can influence receptor-ligand binding and molecular recognition. For patented mGlu2/3 antagonist series, systematic stereochemical exploration demonstrated that specific enantiomers at the 2-amine position were essential for achieving sub-100 nM potency, while the 3,4-substitution pattern dictated functional activity [1]. Procurement of the correct enantiomer is therefore mandatory to reproduce literature-reported biological data or to use the compound as a validated chiral intermediate.

Target (This Product)
Potential Substitute
Enantiomeric composition
Single (1R,2S,5S) enantiomer, defined stereochemistry
Racemate: mixed stereoisomers may shift binding and functional response
5-Isopropyl substitution
Present; modulates lipophilicity and steric bulk
Des-isopropyl analog: lower lipophilicity may alter membrane permeability and target engagement

Quantitative Comparative Evidence Guide for (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine Hydrochloride


Enantiomeric Composition: Single (1R,2S,5S) vs. Racemate and Other Stereoisomers

The target compound is specified as the single (1R,2S,5S) enantiomer, with its own CAS 2378490-00-5, distinct from the racemic mixture CAS 2378489-99-5 (rac-(1R,2S,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine) and the racemic hydrochloride CAS 2377031-92-8 (5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride) . No other stereoisomer for this substitution pattern is commercially indexed, confirming its exclusivity as a discrete chiral entity.

Stereochemical Identity
Head-to-head
100% ee (single enantiomer) vs 0% ee (racemate)
Enantiomeric attribution for reproducible target engagement
Distinct CAS confirms single enantiomer status
Chiral purity Enantioselective synthesis Stereochemical identity

Molecular Weight and Hydrophobicity: 5-Isopropyl vs. Unsubstituted Bicyclo[3.1.0]hexan-2-amine HCl

The 5-isopropyl substitution differentiates the target compound (MW 175.7 g/mol, C9H18ClN) from the unsubstituted bicyclo[3.1.0]hexan-2-amine hydrochloride (MW 133.62 g/mol, C6H12ClN) by a mass increase of 42.08 g/mol (C3H6 unit), corresponding to a ~1.3-unit estimated increase in calculated logP . This added hydrophobicity can be critical for membrane penetration, passive permeability, and binding to hydrophobic protein pockets during lead optimization campaigns.

Physicochemical Shift
Class-level
ΔMW +42 g/mol, estimated ΔlogP ~+1.3
5-isopropyl increases lipophilicity for SAR exploration
Calculated values; experimental logP not available
Physicochemical properties Lipophilicity Scaffold decoration

Scaffold Rigidity and Conformational Constraint: Bicyclo[3.1.0]hexane vs. Monocyclic Cyclopentylamine Analogs

The bicyclo[3.1.0]hexane core constrains the relative orientation of the 2-amine and the 5-isopropyl group into a defined exo/endo relationship, a feature absent in simple cyclopentylamine analogs. In mGlu2/3 receptor antagonist series, the introduction of a bicyclo[3.1.0]hexane scaffold significantly improved metabolic stability and receptor subtype selectivity compared to flexible glutamic acid derivatives, with tool compound 18 achieving an IC50 of 46 nM at hmGlu2 and hmGlu3 receptors [1]. Although the target compound itself has not been profiled in these receptor assays, it shares the core scaffold that drove the discovery program's success.

Scaffold Advantage
Class-level
Bicyclo[3.1.0]hexane tool compound: hmGlu2 IC50 = 46 nM
Conformational constraint supports CNS receptor engagement context
No direct data for this specific derivative
Conformational restriction Drug-like properties Scaffold hopping

Best-Fit Application Scenarios for (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine Hydrochloride Based on Differential Evidence


Enantioselective Synthesis of CNS-Targeted mGlu2/3 Antagonist Libraries

Medicinal chemistry groups synthesizing conformationally constrained glutamic acid bioisosteres can directly incorporate this single-enantiomer amine as a chiral template. The (1R,2S,5S) stereochemistry and the 5-isopropyl group mimic the spatial arrangement critical for mGlu2/3 orthosteric site binding, as demonstrated by the 46 nM potency range achieved with related bicyclo[3.1.0]hexane analogs [1]. Using the resolved enantiomer avoids diastereomeric mixture formation and streamlines the preparation of homogeneous screening candidates.

Chiral Building Block for Fragment-Based Drug Discovery and PROTAC Linker Synthesis

The primary amine handle enables rapid derivatization (e.g., amide bond formation, reductive amination) to generate fragment libraries or PROTAC linkers. The rigid, sp3-rich scaffold enhances three-dimensionality and can improve aqueous solubility relative to flat, aromatic linkers. Procurement of the exact (1R,2S,5S) isomer ensures consistent SAR readouts across synthesized sub-series.

Physicochemical Property Control in Lead Optimization Programs

When exploring the SAR impact of the 5-isopropyl group, this compound provides a 42-Da lipophilic increment (estimated ΔlogP ≈ +1.3) compared to the unsubstituted bicyclo[3.1.0]hexan-2-amine hydrochloride core [1]. Obtaining both the decorated and undecorated scaffolds allows systematic evaluation of lipophilicity, membrane permeability, and metabolic clearance profiles within a matched molecular pair analysis.

Application
Selection Property
Validation Focus
CNS-targeted mGlu2/3 antagonist synthesis
Single-enantiomer chiral template
Stereochemical integrity and receptor-binding reproducibility
Fragment-based discovery and PROTAC linkers
Primary amine handle on rigid sp3 scaffold
Consistent SAR and solubility across derivatized series
Lead optimization lipophilicity control
5-Isopropyl hydrophobicity modulation
Matched molecular pair permeability and metabolic stability analysis
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